
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group at the 3-position and another pyridine ring attached via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 3-methylpyridine with 2-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where nucleophiles such as amines or thiols can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: In biological research, (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the design of materials with specific properties and functions.
作用机制
The mechanism of action of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. It can also interact with receptors, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.
3-Methylpyridine: Similar structure but lacks the second pyridine ring.
2-Chloromethylpyridine: Used as a precursor in the synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine.
Uniqueness: this compound is unique due to its dual pyridine rings connected by a methylene bridge, which imparts distinct chemical and physical properties. This structure allows for versatile reactivity and the formation of stable complexes with metals, making it valuable in various applications.
属性
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12/h2-8,15H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDXQVFXPHXEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
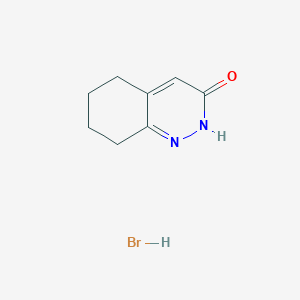
![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)
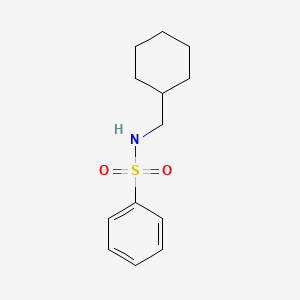

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

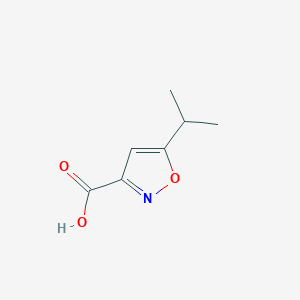
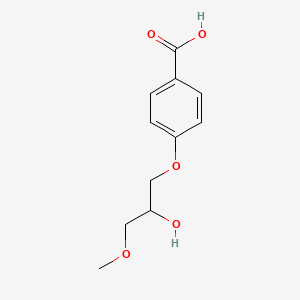
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
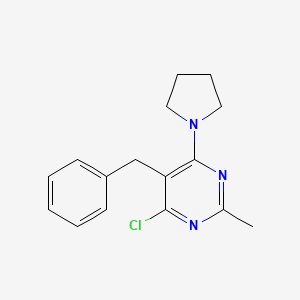
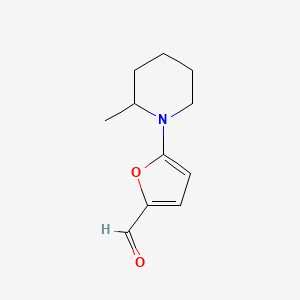
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
